2-amino-5-bromo-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one
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Overview
Description
2-amino-5-bromo-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with amino, bromo, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the bromination of a pyrimidine precursor followed by the introduction of the methoxyphenoxy group through nucleophilic substitution. The amino group can be introduced via amination reactions using suitable amine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-amino-5-bromo-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target it interacts with.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one: Lacks the bromo group.
2-amino-5-chloro-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one: Has a chloro group instead of a bromo group.
2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one: Lacks the methoxy group.
Uniqueness
The presence of the bromo group in 2-amino-5-bromo-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one makes it unique compared to its analogs. This bromo group can participate in specific reactions, such as coupling reactions, that other similar compounds cannot. Additionally, the methoxyphenoxy group can influence the compound’s biological activity and chemical reactivity.
Properties
IUPAC Name |
2-amino-5-bromo-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3/c1-17-6-3-2-4-7(5-6)18-10-8(12)9(16)14-11(13)15-10/h2-5H,1H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXIIQGTRMXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C(=O)NC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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